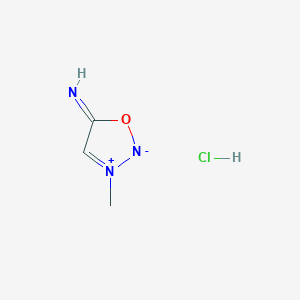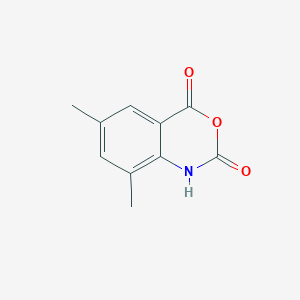
2-Fluoro-1,4-diméthylbenzène
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Fluoro-1,4-dimethylbenzene has several applications in scientific research:
Mécanisme D'action
Mode of Action
Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a mode of action for 2-Fluoro-1,4-dimethylbenzene.
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, depending on their specific functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-1,4-dimethylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 1,4-dimethylbenzene (p-xylene) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 2-Fluoro-1,4-dimethylbenzene typically involves the use of large-scale fluorination processes. These processes often employ catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-1,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced under specific conditions to form corresponding hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 2-Fluoro-1,4-dimethyl-3-nitrobenzene.
Oxidation: 2-Fluoro-1,4-dimethylbenzoic acid.
Reduction: 2-Fluoro-1,4-dimethylcyclohexane.
Comparaison Avec Des Composés Similaires
1,4-Dimethylbenzene (p-Xylene): Lacks the fluorine atom, making it less reactive in electrophilic substitution reactions.
2-Fluoro-1,3-dimethylbenzene: Similar structure but with different substitution pattern, leading to different reactivity and properties.
4-Fluoro-1,2-dimethylbenzene: Another isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness: 2-Fluoro-1,4-dimethylbenzene is unique due to the specific positioning of the fluorine atom, which significantly alters its reactivity and properties compared to its non-fluorinated and differently fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .
Propriétés
IUPAC Name |
2-fluoro-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAVYWPXOXAOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490107 | |
| Record name | 2-Fluoro-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-01-5 | |
| Record name | 2-Fluoro-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)



![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)





![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

